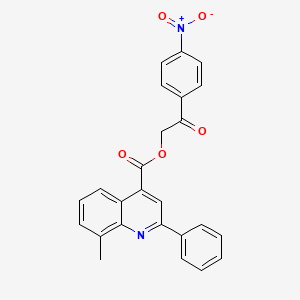

2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate

Description

2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a 4-nitrophenyl group at the oxoethyl position and phenyl and methyl substituents on the quinoline core. Quinoline derivatives are widely studied for antimicrobial, anticancer, and material science applications due to their aromatic heterocyclic structure and tunable substituent effects .

Properties

IUPAC Name |

[2-(4-nitrophenyl)-2-oxoethyl] 8-methyl-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N2O5/c1-16-6-5-9-20-21(14-22(26-24(16)20)17-7-3-2-4-8-17)25(29)32-15-23(28)18-10-12-19(13-11-18)27(30)31/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZWJCLHPKSRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Phenyl and Methyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

Formation of the Oxoethyl Ester: This step might involve esterification reactions using appropriate carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinoline rings.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Quinoline N-oxides, phenyl ketones.

Reduction: Amino derivatives.

Substitution: Halogenated quinolines, substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

Antimicrobial Agents: Quinoline derivatives have shown activity against various bacterial and fungal strains.

Antimalarial Drugs: Compounds like chloroquine and quinine are well-known antimalarial agents.

Medicine

Anti-inflammatory Agents: Some quinoline derivatives exhibit anti-inflammatory properties.

Cancer Therapy: Research is ongoing into their potential as anticancer agents.

Industry

Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.

Material Science: They are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and DNA. For example:

Antimicrobial Action: Inhibition of bacterial DNA gyrase or topoisomerase IV.

Antimalarial Action: Interference with heme detoxification in the malaria parasite.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among quinoline carboxylate esters include:

- Substituent type : Nitro (target compound) vs. halogens (Br, Cl), alkyl (heptyl, ethyl), or methoxy groups ().

- Positioning: Methyl at quinoline position 8 (target) vs. position 6 () or halogenation at position 6 ().

Physicochemical Properties

Research Findings and Mechanistic Insights

- Synthetic utility : The nitro group facilitates nucleophilic substitution reactions, enabling downstream derivatization (e.g., reduction to amine for drug conjugation) .

- Biological interactions: Nitro-substituted quinolines may inhibit enzymes like topoisomerase or cytochrome P450, as inferred from halogenated analogs ().

- Crystallography : Structural analysis using SHELX programs () confirms that bulky substituents (e.g., biphenyl in ) influence crystal packing and stability .

Biological Activity

2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core with various substituents. Its molecular formula is , and it possesses notable physicochemical properties such as a molecular weight of approximately 362.38 g/mol.

Biological Activity Overview

Research indicates that derivatives of quinoline compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.

Antibacterial Activity

Studies have shown that quinoline derivatives can exhibit significant antibacterial properties. For instance, compounds with similar structures demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 mg/mL to 100 mg/mL, indicating potent antibacterial activity .

Antifungal Activity

The antifungal potential of quinoline derivatives is also noteworthy. Research indicates that compounds similar to this compound exhibit activity against fungi such as Candida albicans. The MIC values for antifungal activity have been reported in the range of 16.69 to 78.23 µM .

Anticancer Activity

Quinoline derivatives are being explored for their anticancer properties. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, some studies suggest that these compounds can affect pathways related to tumor growth and metastasis . Specific case studies have shown promising results in vitro, demonstrating the ability to inhibit the growth of various cancer cell lines.

The biological activity of quinoline derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group in the structure may enhance electron affinity, allowing for better interaction with target sites within microbial cells or cancerous tissues.

Research Findings and Case Studies

A selection of recent studies highlights the biological activities associated with this compound:

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate?

Answer:

The synthesis typically involves multi-step organic reactions:

Condensation : Reacting a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) with an amine to form an intermediate Schiff base.

Cyclization : Using acid or base catalysis to form the quinoline core via the Friedländer or Pfitzinger reaction.

Esterification : Coupling the quinoline carboxylate with 2-(4-nitrophenyl)-2-oxoethyl groups via nucleophilic acyl substitution.

Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC or TLC .

Critical parameters include solvent choice (e.g., methanol or acetonitrile), temperature control (60–100°C for cyclization), and stoichiometric ratios to minimize byproducts like unreacted intermediates or oxidized derivatives .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

Structural confirmation employs:

- NMR Spectroscopy : - and -NMR to assign protons and carbons, with characteristic shifts for the quinoline ring (δ 8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths, angles, and packing motifs. For example, the dihedral angle between quinoline and nitrophenyl groups can reveal steric effects .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to maximize yield and minimize side products?

Answer:

Key strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (THF) reduce unwanted hydrolysis.

- Catalyst Selection : Lewis acids (e.g., Ce(IV) ammonium nitrate, CAN) improve cyclization efficiency by stabilizing transition states .

- In-line Monitoring : Use HPLC or LC-MS to track reaction progress and identify side products (e.g., over-oxidized quinoline N-oxides).

- Temperature Gradients : Slow heating during esterification prevents thermal decomposition of the nitro group .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50}50 values)?

Answer:

Discrepancies may arise from:

- Assay Variability : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines (e.g., HeLa vs. MCF-7).

- Compound Stability : Test for degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via LC-MS.

- Structural Analogues : Compare activity with derivatives lacking the 4-nitrophenyl group to isolate pharmacophoric contributions .

- Orthogonal Assays : Confirm binding affinity using surface plasmon resonance (SPR) alongside cell-based assays .

Advanced: What computational methods are suitable for predicting interaction mechanisms with biological targets?

Answer:

- Molecular Docking : Software like AutoDock Vina models binding poses with DNA topoisomerases or kinases, leveraging the compound’s planar quinoline moiety for intercalation .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories, highlighting key residues (e.g., hydrogen bonds with Ser10 in a kinase active site).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends across analogues .

Basic: What analytical techniques characterize the compound’s stability under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (T > 200°C suggests thermal stability).

- Photostability Testing : Expose to UV-Vis light (300–400 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound using -NMR .

Advanced: How can crystallographic data resolve ambiguities in hydrogen-bonding networks?

Answer:

- Mercury CSD : Visualize packing motifs and quantify intermolecular interactions (e.g., C=O···H-N bonds) using the Cambridge Structural Database (CSD) .

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., R(8) rings) to predict crystal engineering behavior .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model twinning in challenging datasets .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration).

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time .

Basic: How is the compound’s purity validated for biological testing?

Answer:

- Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance).

- Chiral HPLC : Ensure enantiomeric purity if asymmetric centers are present.

- Residual Solvent Analysis : GC-MS detects traces of DMF or THF (<500 ppm) .

Advanced: How can researchers address low solubility in aqueous media for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate esters or PEGylated side chains for enhanced hydrophilicity.

- Nanoparticle Formulation : Encapsulate in PLGA or liposomes, characterized by dynamic light scattering (DLS) for size (100–200 nm) and zeta potential (−20 to −30 mV) .

- Co-solvent Systems : Use Cremophor EL or cyclodextrins to stabilize aqueous suspensions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.